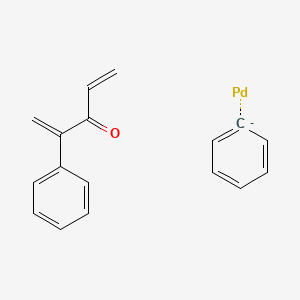
2-Phenylpenta-1,4-dien-3-one; phenylpalladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpenta-1,4-dien-3-one: is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to a pentadienone backbonePhenylpalladium refers to a class of organometallic compounds where a phenyl group is bonded to a palladium atom. These compounds are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpenta-1,4-dien-3-one typically involves the aldol condensation reaction between benzalacetone and benzaldehyde derivatives. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-Phenylpenta-1,4-dien-3-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Phenylpenta-1,4-dien-3-one and phenylpalladium compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as catalysts in cross-coupling reactions.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular responses.
Phenylpalladium compounds act as catalysts by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, enabling efficient catalysis of cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure but with an additional phenyl group, exhibiting different reactivity and applications.
Curcumin Derivatives: Structurally related compounds with notable biological activities, including anticancer and antioxidant properties.
Phosphorylated Penta-1,4-dien-3-one Derivatives: Modified compounds with enhanced biological activities, particularly in antibacterial and antiviral applications.
Uniqueness: Its conjugated system and phenyl group make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C17H15OPd- |
|---|---|
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
benzene;palladium;2-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C11H10O.C6H5.Pd/c1-3-11(12)9(2)10-7-5-4-6-8-10;1-2-4-6-5-3-1;/h3-8H,1-2H2;1-5H;/q;-1; |
InChI-Schlüssel |
RYUOBQULLBHNND-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C(=C)C1=CC=CC=C1.C1=CC=[C-]C=C1.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
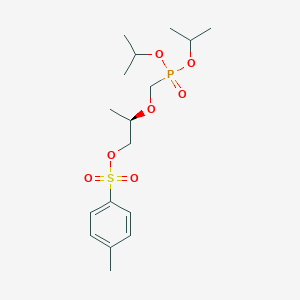

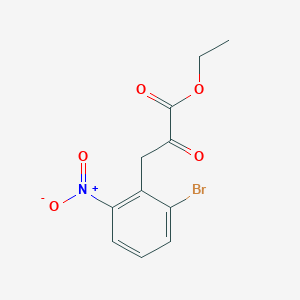
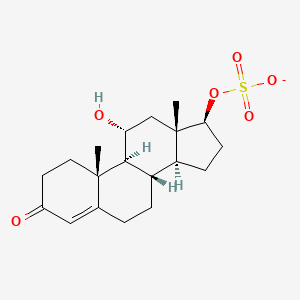
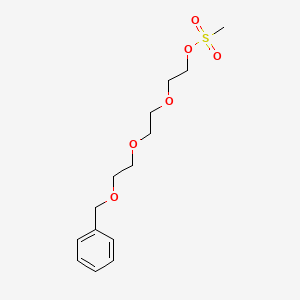

![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)


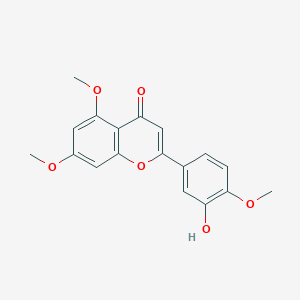
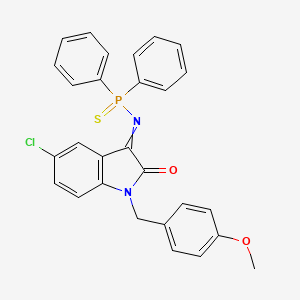
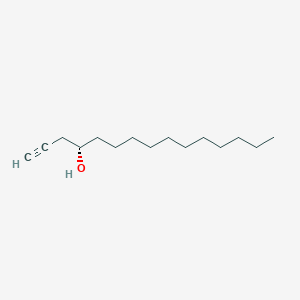
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
